1H-Imidazol-2(5H)-one
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Overview
Description
1H-Imidazol-2(5H)-one is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. The structure of this compound allows it to participate in a wide range of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazol-2(5H)-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted glycine derivatives with formamide under acidic conditions. Another method includes the reaction of 1,2-diamines with carbonyl compounds, which leads to the formation of the imidazole ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper iodide (CuI) to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazol-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid.
Reduction: Reduction reactions can convert it into imidazolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atoms in the ring act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are frequently employed in substitution reactions.
Major Products:
Oxidation: Imidazole-2-carboxylic acid.
Reduction: Imidazolidine derivatives.
Substitution: Various N-substituted imidazole derivatives.
Scientific Research Applications
1H-Imidazol-2(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential use as an antimicrobial and anticancer agent.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism by which 1H-Imidazol-2(5H)-one exerts its effects involves its ability to interact with various molecular targets. The nitrogen atoms in the imidazole ring can form hydrogen bonds with biological molecules, influencing enzyme activity and protein function. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways .
Comparison with Similar Compounds
Imidazole: Shares the imidazole ring structure but lacks the carbonyl group at the 2-position.
Benzimidazole: Contains a fused benzene ring, providing different chemical properties and biological activities.
Thiazole: Similar heterocyclic structure but contains a sulfur atom instead of one of the nitrogen atoms.
Uniqueness: 1H-Imidazol-2(5H)-one is unique due to its specific ring structure and the presence of a carbonyl group, which allows it to participate in a broader range of chemical reactions compared to its analogs. This structural feature also enhances its potential as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C3H4N2O |
---|---|
Molecular Weight |
84.08 g/mol |
IUPAC Name |
1,5-dihydroimidazol-2-one |
InChI |
InChI=1S/C3H4N2O/c6-3-4-1-2-5-3/h1H,2H2,(H,5,6) |
InChI Key |
QSTJOOUALACOSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC(=O)N1 |
Origin of Product |
United States |
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